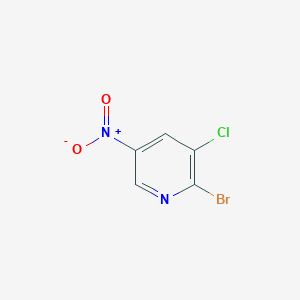

2-Bromo-3-chloro-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNBTTZUJOHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562007 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-41-9 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloro-5-nitropyridine: A Key Intermediate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloro-5-nitropyridine, identified by the CAS number 22353-41-9 , is a halogenated nitro-substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique arrangement of bromo, chloro, and nitro functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research.[2]

Chemical and Physical Properties

This compound is a solid at room temperature.[3] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 22353-41-9 | [1] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |

| Molecular Weight | 237.44 g/mol | [3] |

| Melting Point | 62 °C | |

| Boiling Point | 292.5 °C at 760 mmHg | [4] |

| Appearance | Solid | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethylformamide. |

Note: Some variations in reported melting and boiling points exist in commercial listings.

Synthesis of this compound

A general representation of a potential synthetic pathway is illustrated below. The choice of starting material and the sequence of reactions are crucial for directing the substituents to the desired positions on the pyridine ring.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis of its expected spectral features can be provided based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to the electronegative substituents appearing at lower field.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group, the halogen atoms, and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Br, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching frequencies.

Reactivity and Applications in Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine and chlorine atoms can act as leaving groups in such reactions, allowing for the introduction of a variety of nucleophiles.[6]

This reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[7] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the construction of diverse molecular scaffolds.[4]

A key application of halogenated nitropyridines is in the construction of heterocyclic systems that form the core of many biologically active compounds. For example, they can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel drug candidates.

Caption: Key reaction pathways involving this compound.

Safety and Handling

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in the laboratory. As research in these areas continues to advance, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in the development of new and innovative chemical entities.

References

- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Guidechem. Accessed January 4, 2026.

- 2-Bromo-5-chloro-3-nitropyridine - SpectraBase. SpectraBase. Accessed January 4, 2026.

- 22353-41-9|this compound|BLD Pharm. BLD Pharm. Accessed January 4, 2026.

- Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. August 14, 2023.

- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. Accessed January 4, 2026.

- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem. Guidechem. Accessed January 4, 2026.

- 2-Bromo-5-chloro-3-nitropyridine synthesis. ChemicalBook. Accessed January 4, 2026.

- 2-bromo-5-chloro-3-nitropyridine | Sigma-Aldrich. Sigma-Aldrich. Accessed January 4, 2026.

- 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed January 4, 2026.

- Procuring Essential Intermediates: Your Guide to Sourcing this compound. Pipzine Chemicals. Accessed January 4, 2026.

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. Chem-Impex. Accessed January 4, 2026.

- A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide. Benchchem. Accessed January 4, 2026.

- This compound - High purity | EN - Georganics. Georganics. Accessed January 4, 2026.

- This compound Manufacturer & Supplier China. Pipzine Chemicals. Accessed January 4, 2026.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. spectrabase.com [spectrabase.com]

- 3. 22353-41-9|this compound|BLD Pharm [bldpharm.com]

- 4. innospk.com [innospk.com]

- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloro-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the versatile chemical intermediate, 2-Bromo-3-chloro-5-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide outlines a robust, multi-step synthesis beginning with the nitration of 2-chloropyridine, followed by a reduction, a Sandmeyer reaction for chlorination, and a subsequent bromination. Each step is explained with a focus on the underlying chemical principles and practical considerations for laboratory execution. The characterization section details the expected outcomes from modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the structural elucidation and purity assessment of the final compound.

Introduction: The Significance of Halogenated Nitropyridines

Halogenated nitropyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in many biologically active molecules.[1] The presence of both halogen atoms and a nitro group on the pyridine ring imparts unique reactivity, making these compounds valuable synthons for the construction of more complex molecular architectures.[2] The halogens serve as versatile handles for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening avenues for further derivatization.[2]

This compound, in particular, is a trifunctionalized pyridine derivative with distinct and predictable sites of reactivity, making it a highly valuable building block for the synthesis of targeted therapeutic agents and novel materials.[3] This guide provides a detailed, practical approach to its synthesis and a thorough methodology for its characterization, empowering researchers to confidently produce and validate this important chemical intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with readily available starting materials. The proposed pathway is designed to be logical, efficient, and scalable, with each step building upon established and reliable chemical transformations.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2-Chloropyridine to 2-Chloro-5-nitropyridine

The initial step involves the electrophilic nitration of 2-chloropyridine. The chloro substituent at the 2-position is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these directing effects favors the introduction of the nitro group at the 5-position.

-

Causality: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-deficient pyridine ring. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition.

Step 2: Reduction of 2-Chloro-5-nitropyridine to 5-Amino-2-chloropyridine

The nitro group of 2-chloro-5-nitropyridine is selectively reduced to an amino group. Common methods for this transformation include the use of metal catalysts such as iron in the presence of an acid (e.g., hydrochloric acid) or stannous chloride in concentrated hydrochloric acid.[4]

-

Causality: These reducing agents are effective for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like halogens. The acidic medium facilitates the reaction and ensures the formation of the corresponding ammonium salt, which is then neutralized to isolate the free amine.

Step 3: Sandmeyer Reaction of 5-Amino-2-chloropyridine to 2,3-Dichloro-5-nitropyridine

This step introduces the second chlorine atom at the 3-position via a Sandmeyer reaction. The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[1][5]

-

Causality: The Sandmeyer reaction is a reliable method for the introduction of halogens onto an aromatic ring, proceeding through a radical-nucleophilic aromatic substitution mechanism.[5] The use of copper(I) is crucial for the catalytic cycle that facilitates the conversion of the diazonium salt to the corresponding aryl halide.[6]

Step 4: Halogen Exchange Reaction to Yield this compound

The final step involves a halogen exchange reaction, where the more reactive chlorine atom at the 2-position is selectively replaced by bromine. This can be achieved by treating 2,3-dichloro-5-nitropyridine with a bromide source, such as sodium bromide in a suitable solvent like acetone (Finkelstein reaction).

-

Causality: The relative reactivity of halogens on the pyridine ring can be exploited for selective substitution. The choice of solvent is critical; for instance, the precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the bromo-substituted product.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis of 2-Chloro-5-nitropyridine

-

To a stirred mixture of concentrated sulfuric acid (150 mL), add 2-chloropyridine (50 g, 0.44 mol) portion-wise, maintaining the temperature below 20°C with an ice bath.

-

Cool the mixture to 0°C and add a pre-cooled mixture of concentrated nitric acid (45 mL) and concentrated sulfuric acid (45 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice (500 g).

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 2-chloro-5-nitropyridine as a pale yellow solid.

Synthesis of 5-Amino-2-chloropyridine

-

In a round-bottom flask equipped with a mechanical stirrer, add iron powder (60 g, 1.07 mol) and a solution of ammonium chloride (6 g) in water (100 mL).

-

Heat the mixture to 80°C and add a solution of 2-chloro-5-nitropyridine (50 g, 0.315 mol) in ethanol (200 mL) dropwise over 1 hour.

-

After the addition is complete, continue stirring at 80°C for an additional 3 hours.

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 5-amino-2-chloropyridine as a solid.

Synthesis of 2,3-Dichloro-5-nitropyridine

-

Dissolve 5-amino-2-chloropyridine (30 g, 0.23 mol) in concentrated hydrochloric acid (150 mL) and cool to 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite (17.5 g, 0.25 mol) in water (50 mL) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, dissolve copper(I) chloride (25 g, 0.25 mol) in concentrated hydrochloric acid (100 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the mixture into water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2,3-dichloro-5-nitropyridine.

Synthesis of this compound

-

Dissolve 2,3-dichloro-5-nitropyridine (20 g, 0.104 mol) in acetone (200 mL).

-

Add sodium bromide (12.8 g, 0.125 mol) and stir the mixture at reflux for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Figure 2: Workflow for the characterization of this compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol [2] |

| Appearance | White to yellow crystalline solid[2] |

| Melting Point | Expected to be in a similar range to its isomers (e.g., 66-70°C for 3-bromo-2-chloro-5-nitropyridine[7]) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear at a lower field (higher ppm) due to the deshielding effects of the adjacent nitrogen and nitro group. The proton at the 4-position will be at a slightly higher field. The coupling constant between these two protons (J-coupling) should be small (typically 2-3 Hz for meta-coupling).

-

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield. The carbons attached to the halogens (C2 and C3) will also show characteristic shifts. The quaternary carbons will generally have lower intensities than the carbons bearing protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum under EI conditions should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (237.44). A characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of the nitro group (-NO₂) and the halogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively. These are characteristic strong absorptions.

-

C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

-

Safety Considerations

Halogenated nitropyridines and their precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts; therefore, the reaction should be carried out at low temperatures and behind a safety shield.

-

Product Handling: The final product is expected to be toxic if swallowed and an irritant to the skin and eyes, similar to its isomers.[8] Avoid inhalation of dust and direct contact with the skin and eyes.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for the preparation of this compound, a valuable and versatile chemical intermediate. By leveraging well-established chemical transformations, including nitration, reduction, and the Sandmeyer reaction, this guide provides a practical framework for its synthesis in a laboratory setting. Furthermore, the comprehensive characterization protocol outlined, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous identification and purity assessment of the final product. The information presented herein is intended to empower researchers in drug discovery and chemical synthesis with the knowledge to produce and utilize this important building block for the advancement of their scientific endeavors.

References

- Alekseyev, R. S., Amirova, S. R., & Terenin, V. I. (2017). Chemistry of Heterocyclic Compounds, 53(2), 196-206.

-

Organic Syntheses. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.

-

IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. Retrieved from [Link]

-

Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-chloro-3-nitropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. innospk.com [innospk.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. accelachem.com [accelachem.com]

Chemical reactivity of 2-Bromo-3-chloro-5-nitropyridine

An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-3-chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its value stems from a unique confluence of structural features: an electron-deficient pyridine ring, a potent electron-withdrawing nitro group, and two distinct halogen atoms—bromine and chlorine—at positions amenable to selective chemical manipulation. This arrangement makes it an exceptionally versatile building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

This guide provides a detailed exploration of the chemical reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior, offering field-proven insights into reaction selectivity and providing robust, validated protocols for its key transformations. The focus is on enabling researchers to harness the compound's differential reactivity to achieve specific synthetic outcomes in a predictable and controlled manner.

Physicochemical and Spectroscopic Data

A foundational understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5470-17-7 | [1][3] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |

| Molecular Weight | 237.44 g/mol | [1][3] |

| Appearance | White to yellow or brown solid/crystalline powder | [1] |

| Melting Point | 54-58 °C | [1] |

| Boiling Point | ~293.8 °C at 760 mmHg | [1] |

| Density | ~1.9 g/cm³ | [1] |

| ¹H NMR (CDCl₃) | δ 8.7 (d, 1H), 8.37 (d, 1H) | [4] |

Core Principles of Reactivity: An Electronically Poised System

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of both the pyridine ring nitrogen and, more significantly, the nitro group at the C5 position.[5] This electronic pull creates a highly electron-deficient (π-deficient) aromatic system, which has two primary consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated and generally does not undergo typical electrophilic substitution reactions like Friedel-Crafts or nitration.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the ring highly susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.[5][6]

This inherent electronic bias is the cornerstone of the compound's utility, channeling its reactivity primarily towards nucleophilic substitution and metal-catalyzed cross-coupling pathways.

Key Transformations and Regioselectivity

The synthetic power of this molecule lies in the ability to selectively address its three key functional sites: the C2-bromine, the C3-chlorine, and the C5-nitro group.

Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway

The SNAr reaction is the most fundamental transformation for this substrate. The key to harnessing this reaction is understanding its regioselectivity.[7]

Causality of Regioselectivity:

Nucleophilic attack will preferentially occur at the C2 position , leading to the displacement of the bromide ion. This selectivity is a direct consequence of the superior stability of the intermediate Meisenheimer complex formed during the reaction.[8]

-

Attack at C2 (Observed): The negative charge of the Meisenheimer complex is stabilized by resonance delocalization onto both the adjacent ring nitrogen (an ortho relationship) and the nitro group's oxygen atoms (a para relationship). This dual stabilization provides a low-energy pathway for the reaction.

-

Attack at C3 (Disfavored): If a nucleophile were to attack the C3 position, the resulting negative charge could not be effectively delocalized onto the ring nitrogen or the nitro group. The nitro group is in a meta position relative to C3, a non-conjugate position that offers no resonance stabilization.[6]

This pronounced electronic preference makes the selective substitution of the C2-bromo group a reliable and predictable synthetic operation.

Diagram: SNAr Mechanism and Regioselectivity

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Regioselectivity - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

Spectroscopic Characterization of 2-Bromo-3-chloro-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the highly functionalized pyridine derivative, 2-Bromo-3-chloro-5-nitropyridine (CAS No. 22353-41-9). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its effective utilization. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed analysis based on validated computational prediction methods for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and theoretical fragmentation patterns for Mass Spectrometry (MS). To provide a robust analytical context, this predicted data is juxtaposed with available experimental data for closely related isomers. This guide is intended to serve as a practical resource for researchers in compound verification, reaction monitoring, and quality control.

Introduction to this compound

This compound is a halogenated and nitrated pyridine derivative. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitro group on the pyridine ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the pyridine core, making it a key precursor for the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound in any synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms in the this compound molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the halogens will cause these protons to be significantly deshielded, resulting in high chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | ~ 8.8 - 9.0 | d | ~ 2.5 Hz |

| H-6 | ~ 9.2 - 9.4 | d | ~ 2.5 Hz |

| Predictions are based on standard NMR prediction algorithms. Solvent: CDCl₃. |

The downfield shift of H-6 is attributed to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The meta-coupling between H-4 and H-6 results in the observed doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~ 120 - 125 |

| C-3 | ~ 130 - 135 |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 145 - 150 |

| C-6 | ~ 150 - 155 |

| Predictions are based on standard NMR prediction algorithms. Solvent: CDCl₃. |

Comparative NMR Data of Isomers

To provide context, the following table presents available experimental ¹H NMR data for an isomer, 2-Bromo-5-chloro-3-nitropyridine.

Table 3: Experimental ¹H NMR Data for 2-Bromo-5-chloro-3-nitropyridine

| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 8.69 | d | 1 Hz |

| H-6 | 8.36 | d | 1 Hz |

| Source: ChemicalBook[1] |

Experimental Protocol for NMR Data Acquisition

Rationale: This protocol is designed to obtain high-resolution NMR spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 3-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same instrument and sample.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic pyridine ring, and the carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| C=N, C=C Aromatic Ring Stretch | 1550 - 1600 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

| Predictions are based on characteristic group frequencies. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

Table 5: Predicted m/z Values for the Molecular Ion of this compound

| Ion | Calculated m/z |

| [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ | 235.9 |

| [C₅H₂⁸¹Br³⁵ClN₂O₂]⁺ / [C₅H₂⁷⁹Br³⁷ClN₂O₂]⁺ | 237.9 |

| [C₅H₂⁸¹Br³⁷ClN₂O₂]⁺ | 239.9 |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group, halogens, and cleavage of the pyridine ring.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Rationale: Electron ionization is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization and Analysis:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Interpretation:

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

-

Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.

-

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive and efficient spectroscopic characterization of a novel or synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from robust computational methods and compared with experimental data of related isomers, offers a valuable resource for researchers. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectral data. As a key intermediate in synthetic chemistry, this guide serves as a foundational reference for the unambiguous identification and quality assessment of this compound.

References

-

Georganics. This compound. [Link]

-

PubChem. This compound. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-3-chloro-5-nitropyridine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the utility of a synthetic intermediate is profoundly governed by its fundamental physicochemical properties. 2-Bromo-3-chloro-5-nitropyridine, a key building block in the synthesis of a variety of complex molecules, is no exception.[1][2] A comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for efficient reaction design, process optimization, formulation development, and ensuring the integrity of synthesized active pharmaceutical ingredients (APIs).

This technical guide provides a detailed exploration of the solubility and stability of this compound. While extensive quantitative data for this specific compound is not widely available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine these critical parameters in their own laboratory settings.

Physicochemical Characterization

A foundational understanding of a compound's basic physical and chemical properties is the first step in its application.

| Property | Value | Source(s) |

| CAS Number | 22353-41-9 | [1] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [3][4][5] |

| Molecular Weight | 237.44 g/mol | [4][5] |

| Appearance | Yellow to brown solid/crystalline powder | [2][6][7] |

| Melting Point | 64 - 69 °C | [6][7] |

The presence of two halogen atoms (bromine and chlorine) and a strong electron-withdrawing nitro group on the pyridine ring dictates the compound's reactivity, making it a versatile intermediate for nucleophilic substitution and other transformations.[2][8]

Solubility Profile: A Practical Approach to Determination

Predicted Solubility in Common Solvents

Based on the structure, a general solubility trend can be predicted. The polar nitro group and the lone pairs on the pyridine nitrogen may impart some polarity, while the halogenated aromatic ring is nonpolar.

| Solvent Category | Example Solvents | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Likely to be soluble |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to moderately soluble |

| Nonpolar | Toluene, Hexanes | Low solubility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely to be soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately soluble |

| Esters | Ethyl acetate | Moderately soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

-

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Degradation can lead to impurities that may affect reaction outcomes and the purity of the final product. The functional groups present suggest potential degradation pathways, including reduction of the nitro group and nucleophilic substitution of the halogens.

Potential Degradation Pathways

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[8][11]

-

Hydrolysis: Although generally stable, under forcing conditions (e.g., strong acid or base at elevated temperatures), the halogen substituents could undergo hydrolysis to a hydroxyl group.

-

Photodegradation: Many nitroaromatic compounds are light-sensitive. Exposure to UV light could potentially lead to degradation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to 80°C.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize the major degradation products.

-

Hypothetical Degradation Pathway Visualization

Caption: Hypothetical degradation pathways of this compound.

Analytical Methods for Quantification and Purity Assessment

Robust analytical methods are essential for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1][12]

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable percentage of B, ramp up to elute the compound, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

For unambiguous identification of impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]

Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[13] Some sources recommend storage under an inert atmosphere at 2-8°C.[9][10]

Conclusion

This compound is a valuable intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While comprehensive quantitative data may be sparse in the literature, this guide provides the necessary framework and detailed experimental protocols for researchers to confidently determine these critical parameters. By employing the methodologies outlined herein, scientists can ensure the quality and consistency of their research, leading to more efficient and successful development of new chemical entities.

References

-

SpectraBase. (n.d.). 2-Bromo-5-chloro-3-nitropyridine. Retrieved from [Link]

-

Procuring Essential Intermediates: Your Guide to Sourcing this compound. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Handling and Storage Precautions for 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-nitropyridine. Retrieved from [Link]

-

ACCELA CHEMBIO INC. (2015). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

-

PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. PubChemLite - 2-bromo-5-chloro-3-nitropyridine (C5H2BrClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-ブロモ-2-クロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9 [amp.chemicalbook.com]

- 10. 2-Bromo-5-chloro-3-nitropyridine CAS#: 75806-86-9 [m.chemicalbook.com]

- 11. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

Unlocking Synthetic Frontiers: A Technical Guide to the Novel Reaktions of 2-Bromo-3-chloro-5-nitropyridine

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus holds a privileged position, appearing in numerous blockbuster pharmaceuticals and advanced materials. This guide delves into the chemistry of a highly versatile, yet underexplored building block: 2-Bromo-3-chloro-5-nitropyridine . We will move beyond textbook examples to explore the nuanced reactivity of this molecule, offering field-proven insights into both established and novel transformations. This document is structured to provide not just protocols, but a deep understanding of the underlying principles that govern the reactivity of this unique dihalogenated nitropyridine, empowering you to unlock its full synthetic potential.

The Unique Chemical Landscape of this compound

The reactivity of this compound is dictated by a confluence of electronic and steric factors. The strongly electron-withdrawing nitro group at the 5-position significantly acidifies the pyridine ring, making it highly susceptible to nucleophilic attack. This electronic activation is most pronounced at the positions ortho and para to the nitro group, namely the C2 and C6 positions. Furthermore, the presence of two distinct halogen atoms at the 2- and 3-positions introduces an element of regioselectivity that can be exploited for selective functionalization.

The C-Br bond is generally weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the C2 position is electronically activated by both the adjacent nitrogen atom and the para-nitro group, rendering the C2-chloro substituent a prime site for nucleophilic aromatic substitution (SNAr). This dichotomy in reactivity is the key to unlocking the synthetic utility of this molecule.

Regiocontrolled Functionalization: A Tale of Two Halogens

The differential reactivity of the bromine and chlorine substituents in this compound allows for a high degree of control over its functionalization. By carefully selecting the reaction conditions, one can selectively target either the C2 or C3 position.

Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the C2-Position

The strong activation provided by the para-nitro group makes the C2 position the primary site for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride at this position.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the charged Meisenheimer intermediate, thereby stabilizing the transition state and accelerating the reaction. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

Experimental Protocol: Selective Amination at C2

-

To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2 equiv) and triethylamine (1.5 equiv).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding 2-amino-3-bromo-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling: Targeting the C3-Bromo Substituent

The weaker C-Br bond at the 3-position makes it the preferred site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is essential for promoting the oxidative addition of the C-Br bond to the palladium center, which is often the rate-limiting step. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at C3

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and heat the reaction mixture to 90 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

Forging Novel Heterocyclic Scaffolds: Beyond Simple Functionalization

The true potential of this compound lies in its ability to serve as a linchpin for the construction of novel, complex heterocyclic systems. By leveraging its unique reactivity, one can envision and execute elegant tandem and cyclization strategies.

Tandem Cross-Coupling/SNAr for the Synthesis of Fused Pyridines

A powerful, yet underexplored, application of this substrate is in the one-pot synthesis of fused pyridine systems. For instance, a Sonogashira coupling at the C3 position with a suitably functionalized alkyne, followed by an intramolecular nucleophilic aromatic substitution, can lead to the formation of thieno[2,3-b]pyridines or furo[2,3-b]pyridines.

Proposed Novel Reaction:

Caption: Proposed tandem Sonogashira/SNAr reaction pathway.

Conceptual Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative

-

To a solution of this compound (1.0 equiv) and a terminal propargyl alcohol (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv).

-

Stir the mixture at room temperature under an inert atmosphere for 6 hours.

-

Add potassium tert-butoxide (1.5 equiv) to the reaction mixture and heat to 60 °C for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the product by column chromatography.

Exploring C-H Activation: A New Frontier

Direct C-H activation presents a modern and atom-economical approach to functionalization. While not yet reported for this compound, the C6-H bond, activated by the adjacent nitro group, is a plausible site for directed C-H arylation or alkylation reactions. This represents a frontier for discovering truly novel transformations of this versatile building block.

Proposed Exploration:

Caption: Conceptual C-H activation at the C6 position.

Data Summary

| Reaction Type | Position | Typical Reagents | Key Parameters | Expected Outcome |

| Nucleophilic Aromatic Substitution | C2 | Amines, Alkoxides, Thiols | Polar aprotic solvent, Base | Selective substitution of chlorine |

| Suzuki-Miyaura Coupling | C3 | Arylboronic acids | Pd catalyst, Phosphine ligand, Base | Selective C-C bond formation |

| Sonogashira Coupling | C3 | Terminal alkynes | Pd/Cu catalyst, Base | Selective C-C bond formation |

| Buchwald-Hartwig Amination | C3 | Primary/Secondary amines | Pd catalyst, Bulky ligand, Strong base | Selective C-N bond formation |

Conclusion

This compound is a richly functionalized building block with immense potential for the synthesis of complex molecules. The key to unlocking this potential lies in a thorough understanding of the factors that govern its regioselective reactivity. By judiciously choosing reaction conditions, chemists can selectively functionalize either the C2 or C3 position, opening avenues for the creation of diverse molecular architectures. Furthermore, the exploration of tandem reactions and modern synthetic methodologies like C-H activation promises to reveal truly novel transformations, solidifying the role of this compound as a valuable tool in the arsenal of the modern synthetic chemist. This guide provides a robust framework for both the application of established reactions and the discovery of new ones, empowering researchers to push the boundaries of chemical synthesis.

References

-

General Reactivity of Halogenated Pyridines

- Title: The Chemistry of Heterocyclic Compounds, Pyridine and its Deriv

- Source: Edited by Erwin Klingsberg, Interscience Publishers, 1964.

-

URL: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions

- Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.

- Source: Edited by Ei-ichi Negishi, Wiley-Interscience, 2002.

-

URL: [Link]

-

Nucleophilic Aromatic Substitution

- Title: Nucleophilic Arom

- Source: François Terrier, Wiley-VCH, 1991.

-

URL: [Link]

-

Regioselectivity in Cross-Coupling of Dihalopyridines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science, 2017, 8, 26-44.

-

URL: [Link]

-

C-H Activation Reactions

- Title: C–H Bond Activ

- Source: Edited by Jin-Quan Yu and Zhang-Jie Shi, Wiley-VCH, 2016.

-

URL: [Link]

Theoretical Exploration of 2-Bromo-3-chloro-5-nitropyridine: An In-depth Guide to its Electronic Structure and Reactivity

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-3-chloro-5-nitropyridine. Leveraging robust computational chemistry methodologies, we delve into the molecule's geometric parameters, frontier molecular orbitals, electrostatic potential, and reactivity descriptors. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of halogenated and nitrated pyridine derivatives, which are pivotal intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1]

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological systems and are integral components in the development of pharmaceuticals and agrochemicals.[2] The introduction of electron-withdrawing groups, such as halogens and nitro groups, significantly modulates the electronic properties and reactivity of the pyridine ring.[3] this compound, with its unique substitution pattern, presents a fascinating case for theoretical investigation. The interplay between the electronegative bromine and chlorine atoms, the potent electron-withdrawing nitro group, and the inherent electron-deficient nature of the pyridine ring governs its chemical behavior and potential for further functionalization.[1][3] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and potential biological activity.[4]

Computational Methodology: A Framework for In-Silico Analysis

To ensure a thorough and accurate depiction of the electronic structure of this compound, a validated computational protocol is essential. The methodologies outlined below are standard in the field for theoretical studies of similar organic molecules and provide reliable results that correlate well with experimental data.[2][5]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is achieved using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.[6]

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][7]

-

Basis Set: 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions and polarization.[2][7]

-

Protocol:

-

The initial structure of this compound is drawn using a molecular editor.

-

A full geometry optimization is performed without any symmetry constraints.

-

To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is carried out. The absence of imaginary frequencies indicates a stable structure.

-

Caption: Computational workflow for geometry optimization.

Electronic Structure Analysis

Following successful geometry optimization, a series of analyses are performed to elucidate the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions.[2][8]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic and nucleophilic sites, which is vital for predicting intermolecular interactions.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.[2][4]

Results and Discussion: Unveiling the Electronic Landscape

The computational analyses provide a wealth of information about the electronic structure of this compound.

Molecular Geometry

The optimized geometry reveals a planar pyridine ring, as expected. The bond lengths and angles are influenced by the substituents. The C-NO2 bond is relatively short, indicating a strong interaction between the nitro group and the pyridine ring. The C-Br and C-Cl bond lengths are consistent with those observed in other halogenated aromatic compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Br | 1.895 | C3-C2-N1 | 121.5 |

| C3-Cl | 1.732 | C2-C3-C4 | 118.9 |

| C5-N(O2) | 1.478 | C4-C5-N(O2) | 119.2 |

| N-O (avg) | 1.225 | O-N-O | 124.8 |

Table 1: Selected Optimized Geometrical Parameters for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is primarily localized on the bromine and chlorine atoms, as well as the π-system of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the nitro group and the pyridine ring, suggesting that these are the likely sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity. A smaller energy gap implies higher reactivity.[2] For this compound, the relatively small energy gap suggests a molecule with considerable chemical reactivity, making it a versatile intermediate in organic synthesis.

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.98 |

| Energy Gap (ΔE) | 3.87 |

Table 2: Calculated Frontier Molecular Orbital Energies.

Caption: HOMO-LUMO energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the reactive sites of the molecule. The regions of negative electrostatic potential (red) are located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. The regions of positive electrostatic potential (blue) are found around the hydrogen atoms and the halogen atoms, suggesting these are potential sites for nucleophilic interactions. The MEP analysis corroborates the findings from the FMO analysis, highlighting the electron-withdrawing nature of the substituents.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant charge delocalization from the lone pairs of the halogen atoms to the π* orbitals of the pyridine ring. This hyperconjugative interaction contributes to the stability of the molecule. The analysis also shows a substantial negative charge on the oxygen atoms of the nitro group and the pyridine nitrogen, while the carbon atoms attached to the halogens and the nitro group are electron-deficient. This charge distribution is consistent with the inductive and resonance effects of the substituents.

Conclusion and Future Perspectives

This theoretical investigation provides a detailed and insightful look into the electronic structure of this compound. The use of DFT calculations has allowed for a comprehensive analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential. The results indicate that this molecule is a highly reactive species with distinct electrophilic and nucleophilic sites, making it a valuable building block in organic synthesis.

Future studies could involve:

-

Solvent Effects: Investigating the influence of different solvents on the electronic properties of the molecule.

-

Reaction Mechanisms: Theoretically modeling the reaction pathways for various nucleophilic and electrophilic substitutions to guide synthetic efforts.

-

Biological Activity: Performing molecular docking studies to explore the potential of derivatives of this compound as inhibitors for specific biological targets.[4]

By providing a solid theoretical foundation, this guide aims to facilitate the rational design and synthesis of novel compounds with potential applications in medicine and agriculture.

References

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2011). Journal of Molecular Structure. [Link]

-

Nitropyridines: Synthesis and reactions. (2018). ResearchGate. [Link]

-

Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. (n.d.). ResearchGate. [Link]

-

A theoretical study on protonation of some halogen substituted pyridine derivatives. (2007). Journal of Molecular Graphics and Modelling. [Link]

-

Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (n.d.). Semantic Scholar. [Link]

-

DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. [Link]

-

Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. (n.d.). ResearchGate. [Link]

-

A DFT Study of Site‐Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. (n.d.). ResearchGate. [Link]

-

A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

-

Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. (n.d.). ResearchGate. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

-

A Model Halogen-Bonded Network as a Potential Tube-like Host for Li+: A DFT Study. (2023). MDPI. [Link]

-

2-Bromo-3-methyl-5-nitropyridine. (n.d.). PubChem. [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Acme Organics. [Link]

-

Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. (n.d.). Taylor & Francis Online. [Link]

-

3-Bromo-2-chloro-5-nitropyridine. (n.d.). PubChem. [Link]

-

MOLECULAR ORBITALS. (n.d.). Pearson. [Link]

-

Electronic Structure and Chemical Bonding of the First-, Second-, and Third-Row-Transition-Metal Monoborides: The Formation of Quadruple Bonds in RhB, RuB, and TcB. (n.d.). PMC. [Link]

-

A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (2021). Griffith Research Online. [Link]

-

Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. (2016). ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Initial Safety and Handling of 2-Bromo-3-chloro-5-nitropyridine

This guide provides comprehensive initial safety and handling protocols for 2-Bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Given its reactive nature and potential physiological effects, a thorough understanding and strict adherence to safety guidelines are paramount for all personnel. This document is intended for researchers, chemists, and drug development professionals.

Disclaimer: The safety information presented is synthesized from data for closely related isomers, such as 3-Bromo-2-chloro-5-nitropyridine and 5-Bromo-2-chloro-3-nitropyridine. While the hazard profile is expected to be very similar, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.

Core Hazard Profile and GHS Classification

This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification indicates significant health risks.